molecular formula C13H8ClNO2 B12276639 6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12276639
M. Wt: 245.66 g/mol
InChI Key: SGNIMUROCFTAQZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline family This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzo[de]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization . The process can be summarized as follows:

    Starting Material: 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione

    Reagents: Ethylenediamine, hydrazine

    Solvents: Benzene, petroleum ether

    Reaction Conditions: Reflux, followed by recrystallization

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, reduced forms of the compound, and quinone derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) mechanisms . These interactions lead to changes in fluorescence or colorimetric properties, making it useful for detecting ions and other analytes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chemosensor with high selectivity and sensitivity sets it apart from other similar compounds .

Properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

6-chloro-2-methylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C13H8ClNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3

InChI Key

SGNIMUROCFTAQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O

Origin of Product

United States

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